molecular formula C13H7BrClFO B1292327 4-Bromo-4'-chloro-3'-fluorobenzophenone CAS No. 951890-62-3

4-Bromo-4'-chloro-3'-fluorobenzophenone

Cat. No. B1292327
CAS RN: 951890-62-3
M. Wt: 313.55 g/mol
InChI Key: ZAAQNICBNUSUCK-UHFFFAOYSA-N
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Description

4-Bromo-4'-chloro-3'-fluorobenzophenone is a compound that has not been directly studied in the provided papers. However, related compounds such as bromophenols, chlorophenols, and fluorophenols have been investigated, which can provide insights into the chemical behavior and properties that might be expected for 4-Bromo-4'-chloro-3'-fluorobenzophenone .

Synthesis Analysis

The synthesis of halogenated benzophenones, including those with bromine substituents, is not explicitly detailed in the provided papers. However, the formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the high-temperature oxidation of a mixture of 2-chlorophenol and 2-bromophenol suggests that halogenated benzophenones could potentially be synthesized through similar oxidative processes . Additionally, the study of polymorphism in 4-bromobenzophenone indicates that different crystal forms can be obtained through various growth methods, which could be relevant for the synthesis of pure forms of 4-Bromo-4'-chloro-3'-fluorobenzophenone .

Molecular Structure Analysis

The molecular structure of 4-Bromo-4'-chloro-3'-fluorobenzophenone can be inferred to some extent from studies on similar halogenated phenols and benzophenones. For instance, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol shows that the bromophenol ring can be coplanar with other planar moieties, suggesting that the benzophenone may also exhibit planarity in its structure . Additionally, the polymorphism study of 4-bromobenzophenone provides insights into the potential for different crystal forms and the presence of weak hydrogen bonds that could stabilize the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of halogenated benzophenones can be complex. For example, the photoinduced C-Br homolysis of 2-bromobenzophenones leading to Pschorr ring closure and the formation of fluorenones indicates that halogenated benzophenones can undergo significant transformations under photochemical conditions . Similarly, the photolysis of substituted phenols, including 4-bromophenol, suggests that halogenated benzophenones may also be susceptible to bond cleavage and subsequent chemical reactions when exposed to UV light .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-4'-chloro-3'-fluorobenzophenone can be partially deduced from related compounds. The microwave spectra of 4-bromophenol, for instance, provide information on the vibrational states and internal rotation barriers that could be relevant to the benzophenone's properties . The aqueous photochemistry of 4-bromophenol also reveals the potential for photoreactions and the formation of photoproducts, which could be indicative of the benzophenone's behavior in solution . The polymorphism of 4-bromobenzophenone, with its temperature-dependent lattice constants and weak bond interactions, suggests that 4-Bromo-4'-chloro-3'-fluorobenzophenone may also exhibit temperature-sensitive physical properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Precursors: Derivatives of benzophenone, including halogen-substituted compounds, are synthesized for their potential applications in various chemical reactions and as intermediates in organic synthesis. For example, compounds synthesized from halogen-substituted benzophenones have been studied for their photophysical properties and quantum chemical aspects, highlighting their utility in material science and chemical research (Satheeshkumar et al., 2017).

Photophysical Properties

  • Molecular Geometry and Chemical Reactivity: Halogen-substituted benzophenones, through quantum chemical studies, reveal insights into their molecular geometry and chemical reactivity. Such studies are crucial for understanding the electronic structure and potential applications in catalysis, optical materials, and pharmaceuticals (Satheeshkumar et al., 2017).

Material Science

  • Polymer Chemistry: Halogen-substituted benzophenones have been utilized as monomers or linkers in the synthesis of polymers. For example, the copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates with styrene indicates the role of such compounds in developing new polymeric materials with specific properties, including enhanced conductivity and thermal stability (Hussain et al., 2019).

Photoreaction Mechanisms

  • Photoreactivity: The study of photoreaction mechanisms of halogen-substituted compounds, including benzophenones, is vital for applications in photochemistry and photophysics. Understanding how these compounds react under light exposure can lead to applications in photostabilizers, photo-initiators, and the design of light-sensitive materials (Nanbu et al., 2012).

Chemical Analysis and Thermodynamics

  • Vibrational Spectroscopy and Thermodynamics: Detailed vibrational spectroscopic analysis and thermodynamic properties of halogen-substituted benzophenones provide essential data for their application in chemical analysis, materials science, and the development of thermally stable materials (Chaitanya et al., 2011).

Environmental and Toxicological Studies

  • Environmental Impact: The formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the pyrolysis of halogenated phenols, including derivatives similar to 4-Bromo-4'-chloro-3'-fluorobenzophenone, is of significant concern in environmental chemistry and toxicology, highlighting the need for understanding the degradation pathways and potential environmental impact of these compounds (Evans & Dellinger, 2005; 2006).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAQNICBNUSUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-chloro-3'-fluorobenzophenone

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